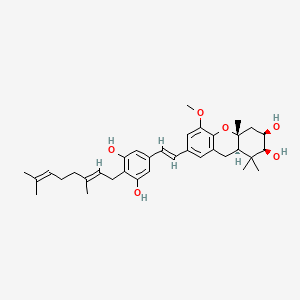
Schweinfurthin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Schweinfurthin B is a natural product found in Macaranga schweinfurthii with data available.
Aplicaciones Científicas De Investigación
Anticancer Properties
Mechanism of Action
Schweinfurthin B exhibits potent anticancer activity, particularly against glioblastoma multiforme and other cancer cell lines. Research has demonstrated that schweinfurthins can inhibit cell proliferation through unique mechanisms that differ from conventional chemotherapeutics. Notably, they have shown selective toxicity against certain cancer cell lines while sparing others, indicating a potential for targeted cancer therapies.
- NCI-60 Cell Line Screen : In the National Cancer Institute's 60-cell line screen, this compound and its analogs displayed significant activity with mean GI50 values less than 1 µM against various cancer types, including central nervous system tumors .
- Differential Sensitivity : Studies have revealed that the SF-295 glioma cell line is particularly sensitive to this compound, while the A549 lung cancer cell line exhibits resistance. This differential sensitivity suggests that schweinfurthins may interact with specific molecular targets or pathways unique to certain tumor types .
| Cell Line | GI50 (µM) | Sensitivity |
|---|---|---|
| SF-295 | < 1 | Sensitive |
| A549 | > 10 | Resistant |
Induction of Immunogenic Cell Death
Recent studies suggest that this compound may induce immunogenic cell death (ICD), enhancing the efficacy of immunotherapies such as anti-PD-1 treatment. In animal models, schweinfurthin analogs have demonstrated the ability to provoke durable anti-tumor immunity when combined with immune checkpoint inhibitors .
- Mechanism of ICD : The exposure of calreticulin on the surface of tumor cells treated with schweinfurthin analogs indicates that these compounds may activate dendritic cells and stimulate an immune response against tumors .
Cholesterol Regulation
This compound has been shown to affect cholesterol metabolism within cells. Specifically, it reduces intracellular cholesterol levels by inhibiting cholesterol synthesis and promoting cholesterol efflux, potentially through activation of liver X receptors (LXRs) .
- Cholesterol Homeostasis : The compound's ability to lower cholesterol levels could have implications for diseases associated with dysregulated cholesterol metabolism, such as cardiovascular diseases .
Synthetic Analog Development
Due to the limited availability of natural schweinfurthins, extensive research has focused on synthesizing analogs of this compound. These synthetic variants aim to enhance potency and selectivity while providing sufficient quantities for further research and clinical applications.
- 3-Deoxythis compound : One notable synthetic derivative, 3-deoxythis compound, has shown enhanced anticancer activity compared to its natural counterpart. This compound has been synthesized in various enantiomers to explore structure-activity relationships more thoroughly .
| Analog | Activity | Notes |
|---|---|---|
| This compound | Potent anticancer | Selective against CNS tumors |
| 3-Deoxythis compound | Enhanced activity | Greater stability and potency |
Propiedades
Número CAS |
217476-93-2 |
|---|---|
Fórmula molecular |
C35H46O6 |
Peso molecular |
562.7 g/mol |
Nombre IUPAC |
(2S,3R,4aR,9aR)-7-[(E)-2-[4-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,5-dihydroxyphenyl]ethenyl]-5-methoxy-1,1,4a-trimethyl-3,4,9,9a-tetrahydro-2H-xanthene-2,3-diol |
InChI |
InChI=1S/C35H46O6/c1-21(2)9-8-10-22(3)11-14-26-27(36)16-24(17-28(26)37)13-12-23-15-25-19-31-34(4,5)33(39)29(38)20-35(31,6)41-32(25)30(18-23)40-7/h9,11-13,15-18,29,31,33,36-39H,8,10,14,19-20H2,1-7H3/b13-12+,22-11+/t29-,31-,33-,35-/m1/s1 |
Clave InChI |
UPTXDGJFJGCFDE-NASSATPLSA-N |
SMILES |
CC(=CCCC(=CCC1=C(C=C(C=C1O)C=CC2=CC3=C(C(=C2)OC)OC4(CC(C(C(C4C3)(C)C)O)O)C)O)C)C |
SMILES isomérico |
CC(=CCC/C(=C/CC1=C(C=C(C=C1O)/C=C/C2=CC3=C(C(=C2)OC)O[C@@]4(C[C@H]([C@H](C([C@H]4C3)(C)C)O)O)C)O)/C)C |
SMILES canónico |
CC(=CCCC(=CCC1=C(C=C(C=C1O)C=CC2=CC3=C(C(=C2)OC)OC4(CC(C(C(C4C3)(C)C)O)O)C)O)C)C |
Sinónimos |
schweinfurthin B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















